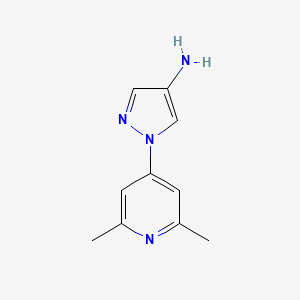
1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and pyrazole rings in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-dimethylpyridine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 2,6-dimethylpyridine-4-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrazole rings.
Substitution: Alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-3-amine: Similar structure but with a different position of the amino group on the pyrazole ring.
2-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine: Similar structure but with a different position of the pyridine ring.
1-(2,6-dimethylpyridin-4-yl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The combination of pyridine and pyrazole rings in this particular configuration allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpyridin-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-7-3-10(4-8(2)13-7)14-6-9(11)5-12-14/h3-6H,11H2,1-2H3 |
Clave InChI |
IUJZCDVYFGAEOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)N2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730293.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730294.png)
![2-[4-({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730305.png)
![N-{[4-(dimethylamino)phenyl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730306.png)
![1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730310.png)
![O-[(pyrimidin-2-yl)methyl]hydroxylamine](/img/structure/B11730318.png)
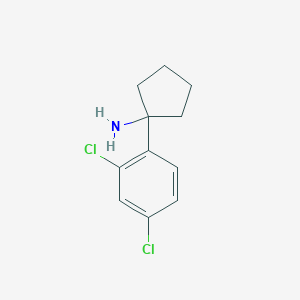
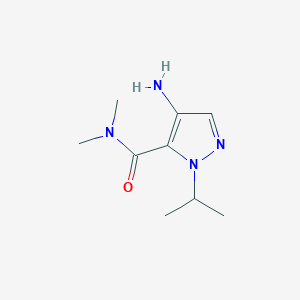
![O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11730328.png)
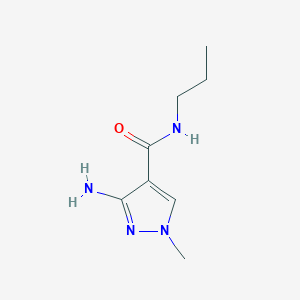
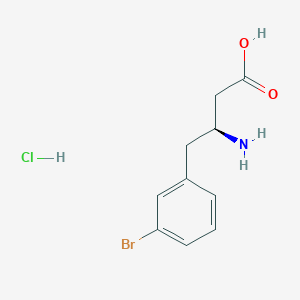
![heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730366.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730374.png)
